3-{[2-(Diethylamino)ethyl]amino}propanenitrile
Overview
Description
“3-{[2-(Diethylamino)ethyl]amino}propanenitrile” is a chemical compound with the molecular formula C9H19N3 . It contains a total of 36 bonds, including 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 triple bond, 2 tertiary amines (aliphatic), and 1 nitrile (aliphatic) .
Molecular Structure Analysis
The molecular structure of “3-{[2-(Diethylamino)ethyl]amino}propanenitrile” includes 1 triple bond, 2 tertiary amines (aliphatic), and 1 nitrile (aliphatic) . The average mass of the molecule is 169.267 Da, and the monoisotopic mass is 169.157898 Da .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, in the identification of protein interactions, and in the development of new drugs.
Biochemical Research
“3-{[2-(Diethylamino)ethyl]amino}propanenitrile” is also used in biochemical research . It could be used in the study of cellular processes, which includes understanding the structure and function of complex biological molecules involved in the processes of life.
Medicine
Although there is limited information available, this compound could potentially be used in medical research . Further studies are needed to explore its potential medicinal properties and applications.
Pharmacology
In the field of pharmacology, this compound could be used in the development and testing of new drugs . It could also be used in studying the interactions of drugs with their biological targets.
Chemical Synthesis
This compound could be used as a reagent or building block in the synthesis of other complex organic compounds .
Analytical Chemistry
In analytical chemistry, “3-{[2-(Diethylamino)ethyl]amino}propanenitrile” could be used as a standard or reference compound in various analytical techniques .
Molecular Biology
In molecular biology, this compound could be used in the study of gene expression, protein synthesis, and other molecular mechanisms .
Environmental Science
While there is limited information available, this compound could potentially be used in environmental science research . Further studies are needed to explore its environmental applications.
properties
IUPAC Name |
3-[2-(diethylamino)ethylamino]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3/c1-3-12(4-2)9-8-11-7-5-6-10/h11H,3-5,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLMPDMSCXQJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618387 | |
Record name | 3-{[2-(Diethylamino)ethyl]amino}propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Diethylamino)ethyl]amino}propanenitrile | |
CAS RN |
41832-86-4 | |
Record name | 3-[[2-(Diethylamino)ethyl]amino]propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41832-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{[2-(Diethylamino)ethyl]amino}propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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